Cas no 72755-10-3 (Benzamide, 4-bromo-N-methoxy-)

Benzamide, 4-bromo-N-methoxy-, is a brominated aromatic amide derivative characterized by the presence of a methoxy substituent on the nitrogen atom. This compound is of interest in synthetic organic chemistry due to its utility as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. The bromine atom at the 4-position enhances reactivity for further functionalization via cross-coupling reactions, while the N-methoxy group can influence stability and solubility. Its well-defined structure and purity make it suitable for research applications requiring precise molecular modifications. The compound is typically handled under controlled conditions due to its potential sensitivity to moisture or light.
Benzamide, 4-bromo-N-methoxy- structure
Benzamide, 4-bromo-N-methoxy- structure
Product name:Benzamide, 4-bromo-N-methoxy-
CAS No:72755-10-3
MF:C8H8NO2Br
Molecular Weight:230.059
CID:4545460
PubChem ID:23268652

Benzamide, 4-bromo-N-methoxy- 化学的及び物理的性質

名前と識別子

    • Benzamide, 4-bromo-N-methoxy-
    • 4-bromo-N-methoxybenzamide
    • HS-6648
    • AKOS009090873
    • 72755-10-3
    • インチ: InChI=1S/C8H8BrNO2/c1-12-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11)
    • InChIKey: CXDMEWKODALVDB-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 228.974
  • 同位素质量: 228.974
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 155
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3A^2
  • XLogP3: 1.9

Benzamide, 4-bromo-N-methoxy- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1594596-1g
4-Bromo-N-methoxybenzamide
72755-10-3 98%
1g
¥3570.00 2024-07-29

Benzamide, 4-bromo-N-methoxy- 関連文献

Benzamide, 4-bromo-N-methoxy-に関する追加情報

Research Brief on Benzamide, 4-bromo-N-methoxy- (CAS: 72755-10-3): Recent Advances and Applications in Chemical Biology and Medicine

Benzamide, 4-bromo-N-methoxy- (CAS: 72755-10-3) is a brominated benzamide derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound, characterized by the presence of a bromine atom at the para position and a methoxy group attached to the nitrogen of the benzamide moiety, serves as a versatile scaffold for the development of novel therapeutic agents. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly those targeting protein-protein interactions and enzymatic pathways implicated in various diseases.

One of the most notable advancements in the study of Benzamide, 4-bromo-N-methoxy- is its application in the design of small-molecule inhibitors for bromodomain-containing proteins. Bromodomains, which recognize acetylated lysine residues on histone tails, play a crucial role in epigenetic regulation and have emerged as promising targets for cancer and inflammatory diseases. Researchers have utilized the brominated benzamide scaffold to develop potent and selective inhibitors that disrupt the interaction between bromodomains and acetylated histones, thereby modulating gene expression. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Benzamide, 4-bromo-N-methoxy- exhibited nanomolar affinity for BRD4, a bromodomain protein implicated in oncogenic transcription, highlighting its potential as a lead compound for anticancer drug development.

In addition to its role in epigenetic modulation, Benzamide, 4-bromo-N-methoxy- has been investigated for its utility in proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation, offering a novel approach to drug discovery. A recent study in Chemical Science reported the incorporation of Benzamide, 4-bromo-N-methoxy- into PROTAC designs targeting the androgen receptor (AR), a key driver of prostate cancer. The resulting PROTACs demonstrated enhanced degradation efficiency and selectivity, underscoring the compound's versatility in modern therapeutic strategies.

Beyond its applications in drug discovery, Benzamide, 4-bromo-N-methoxy- has also been explored in chemical biology as a tool for studying protein function. Its bromine moiety allows for facile functionalization via cross-coupling reactions, enabling the synthesis of diverse analogs for structure-activity relationship (SAR) studies. Furthermore, the methoxy group on the benzamide nitrogen has been shown to influence the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a valuable scaffold for optimizing drug-like properties. Recent work published in Bioorganic & Medicinal Chemistry Letters highlighted the use of this scaffold to develop inhibitors of histone deacetylases (HDACs), with several analogs showing promising activity in preclinical models of neurodegenerative diseases.

Despite these advancements, challenges remain in the development of Benzamide, 4-bromo-N-methoxy--based therapeutics. Issues such as off-target effects, metabolic instability, and limited bioavailability in certain tissue types necessitate further optimization. However, ongoing research efforts, including computational modeling and high-throughput screening, are expected to address these limitations and unlock the full potential of this compound. In conclusion, Benzamide, 4-bromo-N-methoxy- (CAS: 72755-10-3) represents a promising scaffold in chemical biology and medicinal chemistry, with recent studies highlighting its utility in epigenetic modulation, targeted protein degradation, and beyond. Continued exploration of its applications is likely to yield innovative therapeutic strategies in the coming years.

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